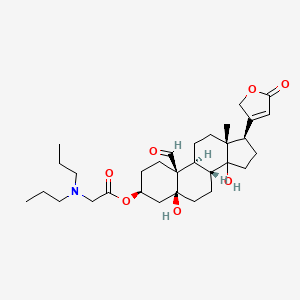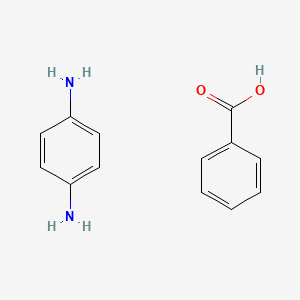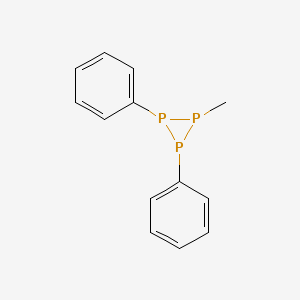
Methyl(diphenyl)triphosphirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(diphenyl)triphosphirane is an organophosphorus compound characterized by the presence of a triphosphirane ring, which is a three-membered ring containing phosphorus atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(diphenyl)triphosphirane typically involves the reaction of chlorodiphenylphosphine with a methyl Grignard reagent. The reaction proceeds as follows: [ \text{Cl(C}_6\text{H}_5\text{)}_2\text{P} + \text{CH}_3\text{MgBr} \rightarrow \text{CH}_3(\text{C}_6\text{H}_5\text{)}_2\text{P} + \text{MgBrCl} ]
This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent and the chlorophosphine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl(diphenyl)triphosphirane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphine oxide.
Substitution: It can participate in nucleophilic substitution reactions where the methyl or phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
Oxidation: The major product of oxidation is the phosphine oxide.
Substitution: The products depend on the nature of the nucleophile used in the reaction.
Aplicaciones Científicas De Investigación
Methyl(diphenyl)triphosphirane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of various organophosphorus compounds with industrial applications.
Mecanismo De Acción
The mechanism of action of Methyl(diphenyl)triphosphirane involves its interaction with various molecular targets. The compound can act as a ligand, coordinating with metal centers in catalytic processes. The exact pathways and molecular targets depend on the specific application and the nature of the reaction it is involved in .
Comparación Con Compuestos Similares
Similar Compounds
Methyldiphenylphosphine: A related compound with similar structural features but without the triphosphirane ring.
Triphenylphosphine: Another related compound used extensively in coordination chemistry and catalysis.
Uniqueness
Methyl(diphenyl)triphosphirane is unique due to the presence of the triphosphirane ring, which imparts distinct chemical properties and reactivity compared to other phosphines .
Propiedades
Número CAS |
64557-81-9 |
|---|---|
Fórmula molecular |
C13H13P3 |
Peso molecular |
262.16 g/mol |
Nombre IUPAC |
1-methyl-2,3-diphenyltriphosphirane |
InChI |
InChI=1S/C13H13P3/c1-14-15(12-8-4-2-5-9-12)16(14)13-10-6-3-7-11-13/h2-11H,1H3 |
Clave InChI |
ZJNVYPPGHXGQEQ-UHFFFAOYSA-N |
SMILES canónico |
CP1P(P1C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Chloro[2-chloro-2-(1-hydroxycyclopentyl)ethenyl]mercury](/img/structure/B14503505.png)
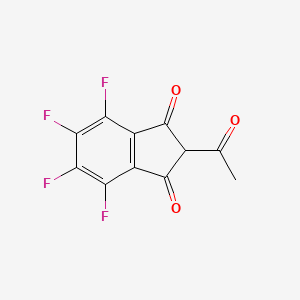
![3-[3-(Trifluoromethyl)phenyl]octahydropyrido[2,1-c][1,4]oxazin-3-ol](/img/structure/B14503521.png)
![Bis[2-(2-bromo-4-methylphenoxy)ethyl] phenylphosphonate](/img/structure/B14503524.png)
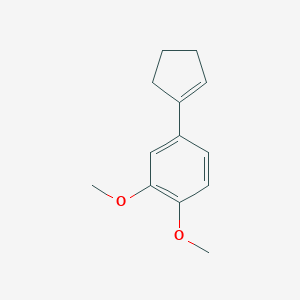

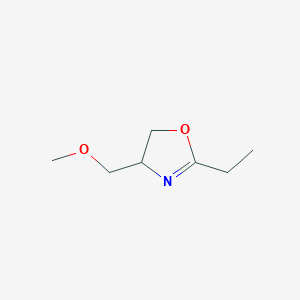
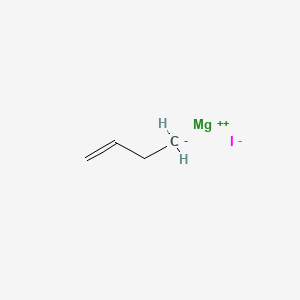
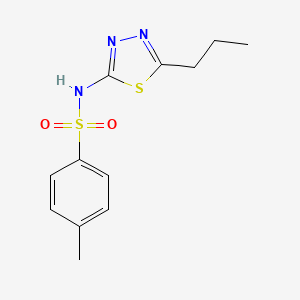
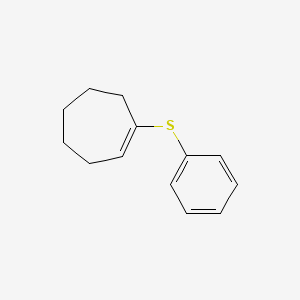
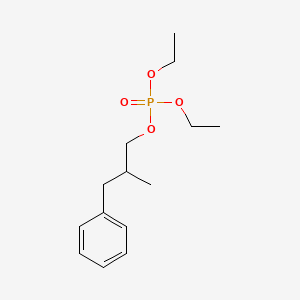
![Bicyclo[6.3.1]dodec-8-en-10-one](/img/structure/B14503570.png)
